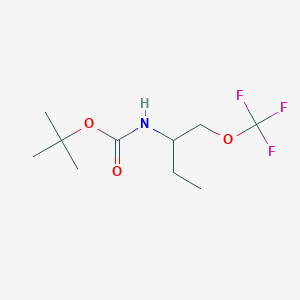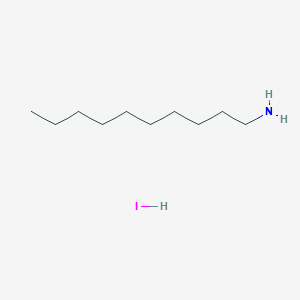![molecular formula C16H20O3 B15052440 9-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl pivalate](/img/structure/B15052440.png)
9-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl pivalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Oxo-6,7,8,9-tetrahydro-5H-benzo7annulen-2-yl pivalate is an organic compound with the molecular formula C16H20O3. It is a derivative of benzoannulene, characterized by the presence of a pivalate ester group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Oxo-6,7,8,9-tetrahydro-5H-benzo7annulen-2-yl pivalate typically involves the esterification of 9-Oxo-6,7,8,9-tetrahydro-5H-benzo7annulen-2-carboxylic acid with pivalic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for reagent addition and temperature control further enhances the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
9-Oxo-6,7,8,9-tetrahydro-5H-benzo7annulen-2-yl pivalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Various substituted esters and amides
Wissenschaftliche Forschungsanwendungen
9-Oxo-6,7,8,9-tetrahydro-5H-benzo7annulen-2-yl pivalate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 9-Oxo-6,7,8,9-tetrahydro-5H-benzo7annulen-2-yl pivalate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For instance, it may inhibit the activity of enzymes involved in oxidative stress responses, thereby exerting its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9-Oxo-6,7,8,9-tetrahydro-5H-benzo7annulen-1-yl acetate
- 6,7,8,9-Tetrahydro-5H-benzo7annulene-6-carbonitrile
- 9-Oxo-6,7,8,9-tetrahydro-5H-benzo7annulen-2-carboxylic acid
- 5-Oxo-6,7,8,9-tetrahydro-5H-benzo 7annulen-2-yl trifluoromethanesulfonate
Uniqueness
What sets 9-Oxo-6,7,8,9-tetrahydro-5H-benzo7annulen-2-yl pivalate apart from similar compounds is its unique ester group, which can influence its reactivity and biological activity. The presence of the pivalate ester can enhance the compound’s stability and modify its interaction with biological targets, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C16H20O3 |
|---|---|
Molekulargewicht |
260.33 g/mol |
IUPAC-Name |
(5-oxo-6,7,8,9-tetrahydrobenzo[7]annulen-3-yl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C16H20O3/c1-16(2,3)15(18)19-12-9-8-11-6-4-5-7-14(17)13(11)10-12/h8-10H,4-7H2,1-3H3 |
InChI-Schlüssel |
UNRRKLGFMHCOJA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)OC1=CC2=C(CCCCC2=O)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


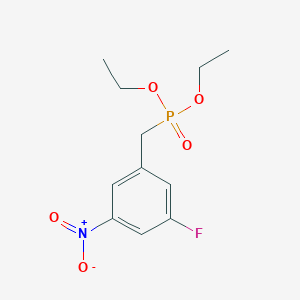
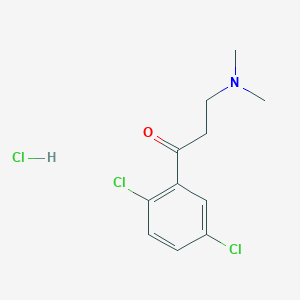
![[Isopropyl-(3-methyl-benzyl)-amino]-acetic acid](/img/structure/B15052382.png)
![(1S,4R,5S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B15052399.png)
![4-Iodo-6-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B15052406.png)
![1-[2-(Trimethylsilyl)ethynyl]-1,4-dihydropyrazine](/img/structure/B15052408.png)
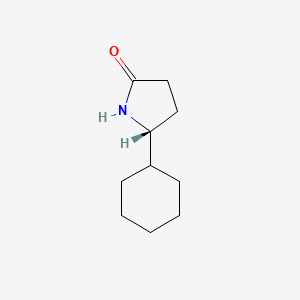
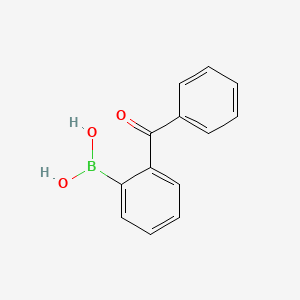
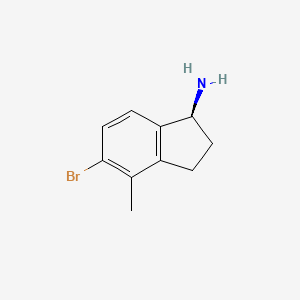
![[2-Ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol](/img/structure/B15052424.png)
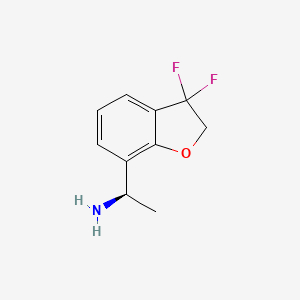
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B15052444.png)
